Perezone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perezone is a natural product found in Coreopsis senaria, Electranthera mutica, and other organisms with data available.

Scientific Research Applications

Medicinal Applications

Perezone exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

- Hypoglycemic Activity : Research indicates that this compound can lower blood sugar levels, making it a potential treatment for diabetes. Its efficacy in this regard has been supported by various studies that demonstrate its ability to enhance insulin sensitivity and glucose uptake in cells .

- Anticancer Properties : Recent studies have shown that this compound and its derivatives can induce apoptosis in cancer cells, particularly through inhibition of the enzyme PARP-1, which is involved in DNA repair mechanisms. In vitro studies revealed that certain derivatives of this compound have significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating potent activity .

- Cardiovascular Benefits : this compound has demonstrated protective effects against ischemia-reperfusion injury in cardiac tissues. This suggests its potential use in treating heart conditions by mitigating oxidative stress and promoting myocardial recovery .

Agricultural Applications

This compound also shows promise in agriculture, particularly in pest management:

- Insecticidal Properties : Derivatives of this compound have been reported to exhibit antifeeding effects against larvae of important agricultural pests. This property can be harnessed for developing natural insecticides, reducing reliance on synthetic chemicals .

- Phytotoxic Activity : Studies indicate that this compound can inhibit the growth of certain weeds, suggesting its potential as a herbicide. This application could lead to more sustainable agricultural practices by managing weed populations without harmful environmental impacts .

Biotechnological Applications

The extraction and production of this compound are also subjects of biotechnological research:

- Green Extraction Techniques : Innovative methods such as microwave-assisted extraction have been developed to enhance the yield and efficiency of this compound extraction from plant materials. These methods are environmentally friendly and optimize the use of solvents .

- Synthetic Derivatives : Researchers are exploring the synthesis of novel derivatives of this compound through chemical modifications. These derivatives are being evaluated for enhanced biological activities, including improved binding affinities to target proteins like PARP-1 .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives demonstrated their ability to induce cell death in breast cancer lines through oxidative stress mechanisms. The study highlighted the role of molecular dynamics simulations in predicting the binding interactions between these compounds and PARP-1, providing insights into their potential as therapeutic agents .

Case Study 2: Pest Management

Research on the insecticidal properties of this compound derivatives showed significant antifeeding behavior against specific pest larvae. This study emphasized the need for further exploration into natural pesticides derived from plant metabolites to promote sustainable agriculture practices .

Chemical Reactions Analysis

Reactions with Mercaptans

Perezone reacts with mercaptans (compounds containing a thiol group, -SH) via Michael addition, followed by in situ oxidation, yielding C-6-sulfides .

-

Reaction Conditions These reactions can be performed in absolute methanol or without a solvent. Activation methods include thermal, infrared, and microwave irradiation .

-

Reaction with Thiols this compound reacts with thiols such as isopropanethiol, n-butanethiol, thiophenol, and benzylthiol to produce C-6-sulfides .

Isomerization to Isothis compound

This compound can undergo molecular rearrangement to form isothis compound .

-

Reaction Conditions The reaction of this compound with 3,4,5,6-tetrahydro-2-pirimidinethiol in methanol under thermal conditions leads to the formation of isothis compound .

Reaction with o-Phenylenediamine

This compound reacts with o-phenylenediamine in methanol at room temperature .

Sulfur Derivatives of this compound

Researchers have synthesized sulfur derivatives of this compound to explore their potential biological activities .

-

Synthesis These derivatives are produced through Michael addition, using nucleophiles such as phenylmethanethiol, 5-fluoro-2-mercaptobenzyl alcohol, and 4-mercaptophenylacetic acid .

-

Applications These compounds have been investigated for their inhibitory activity against PARP-1, an enzyme involved in DNA repair .

Green Chemistry Aspects

Studies emphasize environmentally acceptable processes for synthesizing this compound derivatives, aligning with green chemistry principles .

-

Ideal Synthesis An ideal synthesis involves obtaining the target molecule in one step from inexpensive starting compounds through an environmentally acceptable process .

Reaction Engineering

Reaction Chemistry & Engineering is an interdisciplinary journal that focuses on enhancing the understanding and efficiency of reactions . It covers topics such as reaction engineering approaches, reaction development and optimization, synthesis technologies, and sustainable chemistry .

This information is intended to provide a detailed overview of the chemical reactions of this compound, incorporating findings from various research articles.

Q & A

Basic Research Questions

Q. What is the primary reaction mechanism underlying the thermal transformation of perezone into α- and β-pipitzols?

this compound undergoes an intramolecular cycloaddition reaction under thermal conditions to form α- and β-pipitzols. Computational studies (M06-2X/6-311++G(2d,2p) level) reveal that folded conformers of this compound enable a concerted [π4s + π2s] cycloaddition pathway, avoiding high-energy intermediates. The reaction selectivity for exo-adducts arises from steric compression in endo transition states (TSs), which are 6.5 kcal/mol less stable than exo-TSs . Experimental validation using deuterium labeling confirmed a synchronous mechanism, where isotopic retention at C14 supports the absence of radical intermediates .

Q. How is the structural configuration of this compound and its derivatives validated experimentally?

Modern techniques like ¹³C-NMR and X-ray crystallography are critical. For example, comparing calculated ¹³C-NMR shifts (B3LYP/6-31G(d,p)) with experimental data distinguishes this compound (3-hydroxy-p-quinone) from structural analogs like rigidone (4-hydroxy-o-quinone), resolving historical misassignments. X-ray analysis of this compound-derived phenazines confirms tautomeric forms and hyperconjugation effects at C13 .

Advanced Research Questions

Q. What computational methodologies are optimal for modeling this compound’s reaction pathways and selectivity?

Density functional theory (DFT) with hybrid functionals (e.g., M06-2X) and basis sets like 6-311++G(2d,2p) accurately predict activation energies (∆G≠ ≈ 37–38 kcal/mol) and TS geometries. These methods capture asynchronous σ-bond formation, where C2-C12 bonds are longer than C6-C13 bonds, reducing angular strain. Solvent effects (e.g., tetralin) are modeled implicitly, showing exo-adducts are stabilized by 6.0 kcal/mol due to favorable enthalpy contributions .

Q. How do transition-state geometries influence the stereoselectivity of pipitzol formation?

TS analysis reveals four isomeric pathways (Fig. 2–3). Exo-TSs exhibit lower angular strain due to elongated C2-C12 bonds (2.14 Å vs. 2.06 Å for endo-TSs) and greater pyramidization (∆ = 23.8° at C6). The energy difference (∆∆G≠ = 0.8 kcal/mol) between α- and β-pipitzol TSs results in a 70:30 product ratio, validated via free-energy calculations .

Q. What role does hyperconjugation play in stabilizing key intermediates during this compound transformations?

Hyperconjugation from σC-H bonds perpendicular to the carbocation plane at C13 stabilizes TSs. Despite partial pyramidization (∆ = 18.5°), this delocalization reduces charge density disparities (evidenced by Bader’s quantum theory of atoms in molecules), lowering activation barriers by ~4 kcal/mol compared to non-conjugated analogs .

Q. How can isotopic labeling resolve mechanistic ambiguities in this compound cycloaddition?

Deuterium labeling at C14 (via NaBD₄ reduction) confirms a concerted mechanism: retained deuterium in pipitzols excludes stepwise pathways. Competitive kinetic isotope effects (KIEs) further validate synchronous bond formation, with KIE ≈ 1.2 observed for C14-methyl groups .

Q. What in silico strategies enhance the design of this compound derivatives as PARP-1 inhibitors?

Molecular docking (AutoDock Vina) and MD simulations identify sulfur derivatives (e.g., compound 9 ) with high PARP-1 affinity (IC₅₀ = 0.317 µM). DFT (B3LYP/6-311++G(d,p)) calculates reactivity indices (e.g., electrophilicity ω = 1.8 eV), showing 9 ’s thiobenzyl group enhances π-π stacking in the active site .

Q. Why are exo-adducts predominant in this compound cycloaddition despite similar activation energies?

Exo-TSs benefit from reduced steric hindrance (Fig. 3), lowering enthalpy (∆H≠ = 28.4 kcal/mol) compared to endo-TSs (∆H≠ = 34.9 kcal/mol). Entropic penalties (T∆S = 40% of ∆H for exo) are offset by solvent interactions, favoring exo-adducts by 6.5 kcal/mol .

Q. How do solvent effects modulate this compound’s reaction kinetics and thermodynamics?

Implicit solvent models (e.g., tetralin) show exo-adduct stabilization via dipole-dipole interactions, reducing ∆G by 3.2 kcal/mol. Polar solvents increase TS polarity (µ = 5.2 D), accelerating cycloaddition rates by 15% compared to nonpolar media .

Q. What historical errors in this compound’s structural assignment inform modern validation protocols?

Early misassignments (e.g., confusion between 1,4- and 1,2-quinones) underscore the need for multi-technique validation. Modern workflows combine X-ray (Flack parameter = 0.02), NMR (δC₃ = 185 ppm), and DFT (RMSD = 0.3 ppm) to resolve stereochemical ambiguities .

Properties

CAS No. |

3600-95-1 |

|---|---|

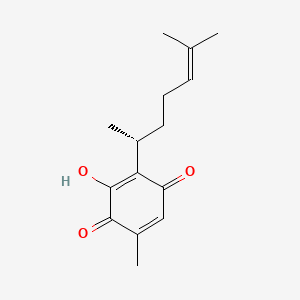

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3/t10-/m1/s1 |

InChI Key |

JZXORCGMYQZBBQ-SNVBAGLBSA-N |

SMILES |

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |

Isomeric SMILES |

CC1=CC(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |

Synonyms |

perezone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.